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molecular formula C14H11BrN2 B2528921 1-Benzyl-3-bromo-1H-indazole CAS No. 29985-03-3

1-Benzyl-3-bromo-1H-indazole

Cat. No. B2528921
M. Wt: 287.16
InChI Key: DHBHSJONHUNOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350052B2

Procedure details

3-bromo-1H-indazole (90.4 g, 0.459 mol, 1.0 eq.) and toluene (450 mL) were placed in a 1 liter flask fitted with a mechanical stirrer under an atmosphere of nitrogen. Then potassium t-butoxide (t-BuOK, 54.2 g, 0.483 mol, 1.05 eq.) was added at room temperature over about half an hour and benzyl bromide (86.3 g, 0.505 mol, 1.1 eq.) was added over approximately 1.5 hours. The mixture was left stirred at the same temperature until the reaction was complete (checked by TLC, approximately 3 hours). Then 0.1 M HCl (45 mL) and water (90 mL) were added and the resulting phases were separated. The organic phase was washed with water, and the solvent was evaporated off at reduced pressure in order to obtain a red oily residue. The product was then precipitated through the addition of n-heptane, filtered and dried under vacuum at room temperature. Yield: 65.9 g of beige solid (yield 50%).
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
86.3 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.CC(C)([O-])C.[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>O.C1(C)C=CC=CC=1>[CH2:17]([N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2]([Br:1])=[N:3]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
90.4 g
Type
reactant
Smiles
BrC1=NNC2=CC=CC=C12
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
54.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
86.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer under an atmosphere of nitrogen
WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
(checked by TLC, approximately 3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the resulting phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off at reduced pressure in order
CUSTOM
Type
CUSTOM
Details
to obtain a red oily residue
CUSTOM
Type
CUSTOM
Details
The product was then precipitated through the addition of n-heptane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 65.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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